molecular formula C12H10Cl3N3O3 B4391183 2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B4391183
M. Wt: 350.6 g/mol
InChI Key: AFCWWJJCAAZOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has been synthesized and studied for its scientific research applications.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. It may also disrupt bacterial cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the growth of both gram-positive and gram-negative bacteria through the disruption of cell walls and membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its potential as an anticancer and antimicrobial agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.

Future Directions

For the research of 2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide include further studies on its mechanism of action, as well as its potential as a therapeutic agent for cancer and bacterial infections. It may also be studied for its potential in other areas, such as antiviral or anti-inflammatory applications.

Scientific Research Applications

2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. It has also been studied for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

2,2,2-trichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O3/c1-20-8-4-2-7(3-5-8)10-17-9(21-18-10)6-16-11(19)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCWWJJCAAZOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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